molecular formula C23H17N3O3 B602169 Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate CAS No. 139481-33-7

Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B602169
CAS No.: 139481-33-7
M. Wt: 383.41
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Aromatic protons on the benzimidazole ring appear as doublets or multiplets between δ 6.5–8.0 ppm.
    • The methylene group (-CH₂-) linking the biphenyl and benzimidazole moieties resonates as a singlet near δ 4.5–5.0 ppm.
    • The methoxy group (-OCH₃) of the ester exhibits a sharp singlet at δ ~3.9 ppm.
  • ¹³C NMR :

    • The carbonyl carbon of the ester group appears at δ ~168–170 ppm.
    • The cyano group (-C≡N) carbon is observed near δ ~115–120 ppm.
    • Aromatic carbons in the biphenyl and benzimidazole rings resonate between δ 110–140 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption at ~1740 cm⁻¹ corresponds to the ester carbonyl (C=O) stretch.
  • A sharp peak near ~2220 cm⁻¹ indicates the presence of the cyano group (-C≡N).
  • N-H stretching vibrations of the benzimidazole ring appear as broad bands near ~3200 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 383.41 (M⁺), consistent with the molecular weight.
  • Key Fragments :
    • Loss of the methoxy group (m/z 352).
    • Cleavage of the biphenyl-methyl bond (m/z 262).

Crystallographic Studies and X-ray Powder Diffraction Data

While direct X-ray crystallographic data for this compound is not publicly available, related benzimidazole derivatives exhibit monoclinic or orthorhombic crystal systems with π-π stacking interactions between aromatic rings. For example, a structurally analogous Fe(III) complex with a benzimidazole ligand crystallizes in the P2₁/n space group, with bond lengths of 1.95–2.10 Å for metal-ligand interactions. Powder X-ray diffraction patterns for similar compounds show characteristic peaks at 2θ = 10–30°, correlating with d-spacings of 3–8 Å.

Computational Molecular Modeling and DFT Studies

Density Functional Theory (DFT) calculations predict the following properties:

  • HOMO-LUMO Gap : ~4.2 eV, indicating moderate electronic stability.
  • Molecular Electrostatic Potential (MEP) : Negative potential localized on the cyano and ester groups, suggesting nucleophilic attack sites.
  • Optimized Geometry : The biphenyl group adopts a dihedral angle of ~45° relative to the benzimidazole plane, minimizing steric hindrance.

DFT studies on analogous metal complexes reveal that coordination to transition metals (e.g., Fe³⁺ or Ni²⁺) reduces the HOMO-LUMO gap by ~1.5 eV, enhancing reactivity.

Properties

IUPAC Name

methyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c1-29-22(27)19-7-4-8-20-21(19)26(23(28)25-20)14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-24/h2-12H,14H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXHAIJRSNBMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C20H22N2O3
  • Molecular Weight : 358.86 g/mol
  • CAS Number : 482577-59-3

The compound's biological activity is primarily attributed to its structural components, particularly the benzo[d]imidazole and cyano-biphenyl moieties. These structures are known to interact with various biological targets, influencing pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d]imidazole exhibit significant anticancer properties. For instance, related compounds have been evaluated against various cancer cell lines:

CompoundCell LineIC50 (μM)Notes
IT10M. tuberculosis2.32High selectivity against Mtb
IT06M. tuberculosis2.03Significant potency
This compoundHeLaTBDOngoing studies

The IC50 values indicate the concentration required to inhibit cell viability by 50%. Ongoing research aims to establish the exact IC50 for the compound in various cancer models.

Inhibition of Cancer Stem Cells

A study focused on SRC-3 inhibitors highlighted that compounds similar to this compound can effectively block breast cancer stem cells and inhibit primary tumor growth in vivo .

Case Studies

  • Breast Cancer : A series of benzo[d]imidazole derivatives were tested for their ability to inhibit breast cancer cell lines (MCF7). The results indicated that certain structural modifications enhance cytotoxicity.
  • Antimycobacterial Activity : Compounds with similar structures have shown selective inhibition against Mycobacterium tuberculosis while exhibiting minimal toxicity towards non-tuberculous mycobacteria .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula: C23H17N3O3
  • Molecular Weight: 385.4 g/mol
  • CAS Number: 15654691

The structure consists of a benzo[d]imidazole core with a cyano-substituted biphenyl moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]imidazole compounds exhibit notable antimicrobial properties. Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate has been tested against various bacterial strains and fungi. Studies have shown that such compounds can possess potent activity against pathogens like Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BCandida albicans4 µg/mL
Methyl 3...E. coli16 µg/mL

Anticancer Potential

The benzo[d]imidazole framework is recognized for its anticancer properties. Research has indicated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that this compound may exhibit similar effects .

Case Study: Anticancer Activity
In vitro studies have shown that similar benzo[d]imidazole derivatives can decrease cell viability in breast cancer cell lines by up to 70% at concentrations as low as 10 µM . Further research is needed to elucidate the mechanisms of action.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of benzo[d]imidazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Conclusion and Future Directions

This compound demonstrates promising applications in antimicrobial therapy, cancer treatment, and neuroprotection. Ongoing research is essential to fully understand its mechanisms of action and optimize its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (Target) 2'-Cyano-biphenyl, methyl ester C24H19N3O3 397.43 g/mol High rigidity due to biphenyl; ester group may enhance bioavailability
Ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate Ethyl ester instead of methyl ester C25H21N3O3 411.46 g/mol Increased lipophilicity compared to methyl ester
2-Oxo-3-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid Oxadiazole ring, carboxylic acid C23H16N4O5 428.40 g/mol Enhanced hydrogen-bonding capacity; potential for improved target binding
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-3-methylbenzamide (36) Benzamide linker, cyano group C24H20N4O 380.45 g/mol IDO1 inhibitor (51% yield); demonstrates therapeutic potential in immunomodulation
1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-2,5-di-p-tolyl-1H-imidazole (21) Di-p-tolyl groups, biphenyl-phenymethyl C36H30N2O2 522.64 g/mol High molecular weight; designed for late-stage diversification via Pd catalysis

Structural and Functional Insights:

Ester vs. Carboxylic Acid : The target compound’s methyl ester group (vs. carboxylic acid in ) likely improves cell membrane permeability but may require metabolic activation for therapeutic efficacy.

Biphenyl-Cyano Motif: Compared to analogs like 36 , the biphenyl-cyano group in the target compound offers greater steric bulk, which could enhance selectivity for specific enzyme pockets.

Synthetic Flexibility : Compounds such as 21 and 22 highlight the utility of Pd-catalyzed reactions for introducing diverse aryl groups, a strategy applicable to modifying the target compound’s biphenyl moiety.

Pharmacological and Physicochemical Considerations

  • Lipophilicity : The methyl ester in the target compound likely confers higher logP compared to carboxylic acid analogs (e.g., ), favoring passive diffusion across biological membranes.
  • Metabolic Stability: The cyano group may reduce susceptibility to oxidative metabolism, enhancing half-life .

Preparation Methods

Alkylation of Benzimidazole Intermediates

A common route involves alkylation of methyl 2-ethoxybenzimidazole-7-carboxylate with 4-bromomethyl-2'-cyanobiphenyl. In a representative procedure, 80.0 grams of the benzimidazole precursor was combined with 400 mL methanol, 99 grams potassium carbonate, and 94 grams of 4-bromomethyl-2'-cyanobiphenyl. The mixture was stirred at ambient temperature for 24 hours, quenched with chilled water, and filtered. The crude product was washed with ethyl acetate and dried to yield 105.0 grams of the alkylated intermediate. This method emphasizes the importance of base selection, with potassium carbonate providing superior nucleophilicity compared to weaker bases like sodium bicarbonate.

Hydroxylamine-Mediated Amidoxime Formation

Hydroxylamine hydrochloride is frequently employed to convert nitrile groups to amidoximes, a critical step in benzimidazole cyclization. For instance, 20 grams of methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate was reacted with hydroxylamine hydrochloride (10.14 g) and sodium carbonate (30.95 g) in dimethyl sulfoxide (DMSO) at 90°C for 9–10 hours. After cooling, water-induced crystallization yielded 15.2 grams (70.4%) of the amidoxime intermediate. The use of DMSO as a polar aprotic solvent enhanced reaction homogeneity, while sodium carbonate neutralized HCl byproducts, preventing undesired side reactions.

Catalytic Tetrazole Ring Formation

Tributyltin Azide Cyclization

Tri-n-butyltin azide serves as a catalyst for converting nitriles to tetrazoles under reflux conditions. In one protocol, 75.0 grams of methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-benzimidazole-7-carboxylate was dissolved in 375 mL xylene with 2.5 moles of tri-n-butyltin azide. After 24 hours of reflux, solvent evaporation and subsequent treatment with methanol, water, and hydrochloric acid yielded 82.0 grams (98%) of the tetrazole derivative. This method achieved near-quantitative conversion but requires careful handling of toxic tin reagents and high-boiling solvents like xylene.

Sodium Azide Alternatives

To circumvent tin-based catalysts, sodium azide in combination with ammonium chloride has been explored. A mixture of the nitrile precursor, sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF was heated at 100°C for 48 hours, yielding the tetrazole product in 85% purity. While less efficient than tin-mediated reactions, this approach reduces metal contamination in final products, making it preferable for pharmaceutical synthesis.

Solvent and Temperature Optimization

Solvent Effects on Reaction Kinetics

Comparative studies reveal significant solvent-dependent yield variations:

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Dimethyl sulfoxide901070.499.07
N,N-Dimethylacetamide70189098.9
Methanol75205591.7

DMSO provided optimal solubility for both hydrophilic and hydrophobic reactants, enabling faster reaction rates and higher yields. Methanol, while cost-effective, led to lower conversions due to partial reactant immiscibility.

Thermal Stability Considerations

Prolonged heating above 85°C in DMSO caused degradation, as evidenced by a 5% decrease in yield when reaction times exceeded 15 hours. Differential scanning calorimetry (DSC) studies confirmed exothermic decomposition onset at 110°C, necessitating precise temperature control during scale-up.

Purification and Crystallization Strategies

Anti-Solvent Crystallization

Post-reaction mixtures were often quenched with water or toluene to induce crystallization. For example, adding 2.4 L water to a DMSO reaction mixture at 20–25°C precipitated 191.3 grams of product with 99.07% HPLC purity. The anti-solvent approach effectively removed unreacted starting materials and inorganic salts.

Recrystallization Solvent Screening

Recrystallization solvents significantly impacted crystal morphology and purity:

SolventTemperature (°C)Purity Improvement (%)
2-Butanol90–9596.89 → 99.2
Isobutanol90–9591.7 → 98.5
Ethyl acetate70–7587.0 → 94.1

2-Butanol provided the highest purity enhancement, likely due to its intermediate polarity matching the compound’s solubility profile.

Impurity Profiling and Control

Amide Byproduct Formation

A major impurity (3.86%) identified as the amide derivative resulted from over-oxidation of the amidoxime intermediate. This side reaction was mitigated by maintaining pH > 9 during workup and limiting exposure to strong acids.

Residual Solvent Analysis

Gas chromatography (GC) revealed residual DMSO (0.3–0.5%) in products crystallized from dimethyl sulfoxide. Subsequent washing with toluene reduced DMSO levels to <0.1%, meeting ICH Q3C guidelines.

Scale-Up and Industrial Adaptations

Continuous Flow Reactor Design

Pilot-scale synthesis (10 kg/batch) utilized continuous flow reactors to improve heat transfer and mixing. Residence times of 30 minutes at 85°C in DMSO achieved 92% yield, compared to 88% in batch reactors.

Waste Stream Management

Tin-mediated routes generated 2.5 kg tributyltin waste per kilogram of product, necessitating chelation with EDTA before disposal. Alternative sodium azide protocols reduced heavy metal waste by 90%, aligning with green chemistry principles .

Q & A

Q. What are the standard synthetic routes for synthesizing Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and cyclization. A common approach involves:

  • Step 1: Condensation of 2-cyano-[1,1'-biphenyl]-4-carbaldehyde with methyl 3-aminobenzoate under reflux in ethanol with glacial acetic acid as a catalyst .
  • Step 2: Cyclization using a dehydrating agent (e.g., POCl₃ or DCC) to form the benzimidazole core .
  • Step 3: Final esterification or functionalization under inert atmosphere (e.g., N₂) to stabilize reactive intermediates . Purity is verified via HPLC and elemental analysis, with yields optimized by controlling reaction time and temperature gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is recommended:

  • ¹H/¹³C NMR: To confirm the biphenyl and benzimidazole backbone by identifying aromatic proton environments (e.g., δ 7.2–8.5 ppm for biphenyl protons) and ester carbonyl signals (~δ 165 ppm) .
  • FT-IR: Detection of C≡N (2250 cm⁻¹), C=O (1720 cm⁻¹), and N-H (3200 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS): To validate molecular weight (e.g., [M+H]⁺ at m/z 454.15) and fragmentation patterns . Single-crystal X-ray diffraction is used for absolute configuration determination, though crystallization may require slow evaporation in DMSO/water mixtures .

Advanced Questions

Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) and molecular docking are critical:

  • Step 1: Perform DFT to analyze electron density distribution, identifying reactive sites (e.g., cyano or ester groups) for functionalization .
  • Step 2: Use docking simulations (AutoDock Vina, Schrödinger Suite) to predict binding affinities toward target proteins (e.g., kinases or GPCRs). For example, substituents at the biphenyl moiety improve steric complementarity in hydrophobic pockets .
  • Step 3: Validate predictions via synthesis and SPR (Surface Plasmon Resonance) assays to measure binding kinetics (e.g., Kd values) . Computational workflows like ICReDD’s reaction path search algorithms can prioritize synthetic routes with minimal trial-and-error .

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural impurities. Mitigation strategies include:

  • Normalization: Use internal controls (e.g., reference inhibitors) across assays to calibrate activity measurements .
  • Structural Confirmation: Re-analyze disputed batches via X-ray crystallography or 2D-NMR (e.g., NOESY) to rule out isomerism or polymorphic forms .
  • Meta-Analysis: Apply multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups on the biphenyl ring) with activity trends . Collaborative reproducibility studies under standardized protocols (e.g., OECD guidelines) are recommended .

Q. How can reaction engineering improve scalability of the synthesis?

Methodological Answer: Advanced reactor designs and process controls enhance reproducibility:

  • Microreactor Systems: Enable precise temperature control (<±0.5°C) during exothermic steps (e.g., cyclization), reducing side-product formation .
  • Membrane Separation: Isolate intermediates via nanofiltration (MWCO 500 Da) to prevent degradation .
  • In-line Analytics: Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real-time, adjusting stoichiometry dynamically . Pilot-scale trials under inert atmosphere (Argon) are critical to assess thermal stability of intermediates .

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